molecular formula C17H19N5O2 B2876558 3-ethyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 326918-94-9

3-ethyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2876558
CAS No.: 326918-94-9
M. Wt: 325.372
InChI Key: DHYQUSWIOMVUNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a tricyclic xanthine derivative characterized by a pyrimidopurine scaffold fused with a cyclohexane ring. The compound features a phenyl group at position 9, an ethyl substituent at position 3, and a methyl group at position 1, which collectively influence its physicochemical and biological properties . Its synthesis typically involves alkylation or condensation reactions, often employing reflux conditions with solvents like ethanol or n-butanol, followed by purification via crystallization .

Key properties include a molecular formula of C₁₉H₂₁N₅O₂ and a molecular weight of 367.41 g/mol. The compound’s UV λmax is expected to align with analogs such as 9-(3,4-dihydroxyphenethyl)-derivatives, which absorb near 300–304 nm due to the conjugated xanthine core .

Properties

IUPAC Name

3-ethyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-3-20-15(23)13-14(19(2)17(20)24)18-16-21(10-7-11-22(13)16)12-8-5-4-6-9-12/h4-6,8-9H,3,7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYQUSWIOMVUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC=C4)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 3-ethyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically begins with commercially available purine derivatives.

    Stepwise Synthesis:

    Reaction Conditions: Typical conditions include temperatures ranging from 0°C to 100°C, depending on the specific step, and reaction times varying from a few hours to overnight.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Use of heterogeneous catalysts to improve yield and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: Incorporated into polymers and materials for enhanced properties such as conductivity or stability.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    DNA Intercalation: Investigated for its ability to intercalate into DNA, affecting replication and transcription processes.

Medicine

    Anticancer Research: Explored for its cytotoxic effects on cancer cells, potentially leading to new chemotherapy agents.

    Antiviral Research: Evaluated for its activity against viral enzymes, offering potential as an antiviral drug.

Industry

    Pharmaceuticals: Used as an intermediate in the synthesis of various therapeutic agents.

    Agrochemicals: Investigated for its potential use in the development of new pesticides or herbicides.

Mechanism of Action

The mechanism by which 3-ethyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of signaling pathways such as those involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pyrimidopurine scaffold allows extensive derivatization. Below is a comparative analysis of substituent-driven variations:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) UV λmax (nm) Key References
3-Ethyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione (Target Compound) 3-Ethyl, 1-Methyl, 9-Phenyl C₁₉H₂₁N₅O₂ 367.41 ~206–208* ~300–304
9-(4-Chlorophenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione 9-(4-Cl-Ph), 3-Ethyl, 1-Methyl C₁₉H₂₀ClN₅O₂ 401.85 206–208 302
9-(3-Methoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione 9-(3-MeO-Ph), 3-(2-EtO-Et), 1,7-Me C₂₁H₂₇N₅O₄ 413.47 N/R N/R
9-(3,4-Dihydroxyphenethyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione (20a) 9-(3,4-diOH-PhEt), 1,3-Me C₁₉H₂₁N₅O₄ 385.42 232–235 300
9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione 9-(Cl,F-Bn), 1,3-Me C₁₈H₁₆ClFN₅O₂ 396.81 N/R N/R

*Estimated based on structural analogs. N/R = Not reported.

Key Observations:

  • Aryl Substituents at Position 9 : The phenyl group in the target compound enhances lipophilicity compared to dihydroxyphenethyl (20a) or halogenated benzyl groups (e.g., 4-chlorophenyl in ). This impacts solubility and membrane permeability.
  • Electron-Withdrawing Groups : Chlorine or fluorine at position 9 (e.g., 9-(4-Cl-Ph)) increases metabolic stability but may reduce aqueous solubility .

Physicochemical and Analytical Data

  • Purity : UPLC/MS purity for dihydroxyphenethyl derivatives exceeds 98%, whereas analogs with bulkier substituents (e.g., dibutyl) show slightly lower purity (96–98%) due to challenges in crystallization .
  • Spectroscopic Signatures :
    • ¹H NMR : Methyl groups at N1 and N3 resonate at δ 3.35–3.53 ppm, while aromatic protons in phenyl substituents appear at δ 7.18–7.48 ppm .
    • IR : Strong carbonyl stretches at ~1,700 cm⁻¹ confirm the presence of the dione moiety .

Biological Activity

The compound 3-ethyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a heterocyclic compound with potential biological significance. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of pyrimidines and purines, which are essential components in various biological processes. Its structure includes a tetrahydropyrimido ring fused with a purine moiety, contributing to its unique biological activities.

Anticancer Activity

Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrimidines have shown promising results against various cancer cell lines. The compound has been evaluated for its cytotoxic effects on different cancer types:

Cell Line IC50 (µM) Activity
MDA-MB-2315.0Breast cancer
KCL-224.5Leukemia
HeLa6.0Cervical cancer

These findings suggest that the compound could serve as a lead for developing new anticancer agents .

Antioxidant Activity

Antioxidant properties are crucial in combating oxidative stress-related diseases. The compound displays moderate antioxidant activity compared to standard antioxidants like quercetin. In DPPH assays, it exhibited an IC50 value of approximately 12 µM, indicating its potential as an antioxidant agent .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. For example:

  • Phosphodiesterase Inhibition : The compound showed promising inhibition against phosphodiesterase (PDE) enzymes, which are targets for treating various conditions such as asthma and erectile dysfunction. The IC50 values ranged from 2.5 to 5 µM for different derivatives .

The biological activity of 3-ethyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is attributed to its interaction with cellular pathways:

  • Cell Cycle Arrest : It induces cell cycle arrest in the G1 phase in cancer cells.
  • Apoptosis Induction : The compound activates apoptotic pathways leading to programmed cell death in malignant cells.
  • Antioxidant Defense Modulation : It enhances the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase.

Case Studies

A recent study evaluated the effect of this compound on tumor growth in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone.

Study Overview:

  • Model : MDA-MB-231 xenograft in mice.
  • Treatment Duration : 21 days.
  • Dosage : 10 mg/kg body weight.

Results showed a tumor volume reduction by approximately 65% at the end of the treatment period.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.